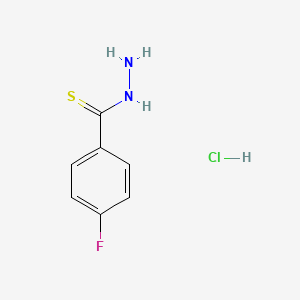

4-Fluorobenzothiohydrazide hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

863296-75-7 |

|---|---|

Molecular Formula |

C7H8ClFN2S |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

4-fluorobenzenecarbothiohydrazide;hydrochloride |

InChI |

InChI=1S/C7H7FN2S.ClH/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H |

InChI Key |

QVPNDOGOITUVNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=S)NN)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Fluorobenzothiohydrazide Hydrochloride

Established Synthetic Routes for 4-Fluorobenzothiohydrazide Hydrochloride

A plausible and widely practiced general route for creating aromatic thiohydrazides involves two primary stages:

Hydrazinolysis: An ester derivative of the parent carboxylic acid (in this case, an alkyl 4-fluorobenzoate) is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide (4-fluorobenzohydrazide). researchgate.net

Thionation: The resulting hydrazide is treated with a thionating agent, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl group, yielding the desired 4-Fluorobenzothiohydrazide. nih.gov

The final step in the synthesis is the formation of the hydrochloride salt, which is a classic acid-base reaction. The 4-Fluorobenzothiohydrazide molecule contains basic nitrogen atoms within the hydrazide moiety, which can accept a proton from an acid. reddit.com

The process involves dissolving the synthesized 4-Fluorobenzothiohydrazide free base in a suitable anhydrous organic solvent, such as dichloromethane (B109758) or diethyl ether. nih.gov Anhydrous hydrochloric acid, either as a gas or as a solution in an anhydrous solvent (e.g., 2 M HCl in diethyl ether), is then added dropwise to the stirred solution. nih.gov This results in the protonation of the basic nitrogen, leading to the precipitation of this compound as a crystalline solid.

Reaction: C₇H₇FN₂S (4-Fluorobenzothiohydrazide) + HCl → [C₇H₈FN₂S]⁺Cl⁻ (this compound)

This salt formation step is crucial as it often improves the stability and handling of the compound, and the resulting crystalline solid is typically easier to purify by filtration and washing. reddit.com The use of aqueous hydrochloric acid is sometimes avoided as it can lead to lower yields due to the potential solubility of the hydrochloride salt in water. google.com

The application of trifluoroacetyl chloride as a primary reagent in the synthesis of thiohydrazides is not a commonly established or documented pathway in mainstream organic synthesis literature. Trifluoroacetyl chloride is a powerful acylating agent, typically used to introduce a trifluoroacetyl group onto nucleophiles. While its direct role in forming the thiohydrazide backbone is not apparent, it could potentially be used in ancillary roles, such as in the synthesis of specialized reagents or as a protecting group in more complex synthetic schemes, though such applications for this specific target compound are not reported.

Cation exchange resins, which are solid acid catalysts, offer a heterogeneous catalytic approach that can be applied to the synthesis of the precursor, 4-fluorobenzohydrazide. These resins, typically sulfonated polystyrene polymers, can catalyze the hydrazinolysis of esters. researchgate.net

In this proposed pathway, a mixture of an alkyl 4-fluorobenzoate (B1226621) (e.g., methyl 4-fluorobenzoate) and hydrazine hydrate is passed through a column packed with a cation exchange resin in its hydrogen form (H⁺) at elevated temperatures (e.g., 50-100°C). The acidic sites on the resin catalyze the nucleophilic attack of hydrazine on the ester's carbonyl group, facilitating the formation of 4-fluorobenzohydrazide. A patent describes a similar use of cation-exchange materials for preparing hydrazine from its carbonyl derivatives, demonstrating the principle of using these resins to mediate reactions at the hydrazine moiety. google.com

The primary advantages of using a solid acid catalyst include simplified product workup, as the catalyst can be easily removed by filtration, and the potential for catalyst recycling, which aligns with the principles of green chemistry. researchgate.net

Precursor Synthesis and Purification Strategies in Laboratory Settings

The primary precursor for the synthesis of 4-Fluorobenzothiohydrazide is 4-fluorobenzohydrazide . nih.gov This intermediate is typically synthesized from commercially available 4-fluorobenzoic acid wikipedia.org or its derivatives.

A standard laboratory procedure for synthesizing 4-fluorobenzohydrazide involves a two-step process:

Esterification: 4-fluorobenzoic acid is first converted to its corresponding ester, commonly methyl or ethyl 4-fluorobenzoate. This is typically achieved by refluxing the acid in the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid. globalscientificjournal.comresearchgate.net

Hydrazinolysis: The purified alkyl 4-fluorobenzoate is then reacted with an excess of hydrazine hydrate, often in an alcoholic solvent. The reaction mixture is refluxed for several hours, during which the hydrazide product precipitates upon cooling. researchgate.net

Purification: The crude 4-fluorobenzohydrazide is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695). researchgate.net The purity of the product can be confirmed by measuring its melting point and using spectroscopic techniques like IR and NMR.

The second key precursor is a thionating agent, the most common being Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.org This reagent is commercially available and is widely used for the efficient conversion of carbonyl compounds, including amides and hydrazides, into their corresponding thiocarbonyl analogues. nih.gov

Reaction Condition Optimization for Research Scale Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity, especially in a research or laboratory setting. Key parameters for optimization include temperature, reaction time, solvent, and molar ratios of reactants.

For the thionation of 4-fluorobenzohydrazide using Lawesson's reagent, several factors can be adjusted:

Molar Ratio: The stoichiometry between the hydrazide and Lawesson's reagent is crucial. While a 2:1 molar ratio of hydrazide to Lawesson's reagent is theoretically needed, slight excesses of the thionating agent may be used to drive the reaction to completion.

Solvent: The reaction is typically performed in anhydrous, non-polar aprotic solvents like toluene (B28343), xylene, or tetrahydrofuran (B95107) (THF). The choice of solvent can affect reaction rates and solubility of intermediates. rsc.org

Temperature and Time: Thionation reactions often require heating (reflux) for several hours. nih.gov Optimization involves finding the lowest temperature and shortest time that provide a high conversion rate to minimize the formation of byproducts.

The table below illustrates a hypothetical optimization study for the thionation step based on common practices found in the literature. mdpi.com

| Entry | Molar Ratio (Hydrazide:LR) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | 2.0 : 1.0 | Toluene | 80 | 6 | 75 |

| 2 | 2.0 : 1.2 | Toluene | 110 (Reflux) | 4 | 92 |

| 3 | 2.0 : 1.2 | THF | 66 (Reflux) | 8 | 88 |

| 4 | 2.0 : 1.2 | Xylene | 140 (Reflux) | 2 | 90 (with some byproducts) |

LR = Lawesson's Reagent. Data are illustrative.

Post-reaction workup is also a critical point for optimization. Procedures involving quenching with a base (like saturated sodium bicarbonate solution) followed by extraction are common. Purification is often achieved through column chromatography or recrystallization. nih.gov

Exploration of Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact by minimizing waste, reducing energy consumption, and avoiding hazardous materials. mdpi.com

Microwave-Assisted Synthesis: The synthesis of the 4-fluorobenzohydrazide precursor can be made more efficient and environmentally friendly using microwave irradiation. Solvent-free, one-pot methods have been developed for preparing hydrazides directly from carboxylic acids and hydrazine hydrate under microwave conditions. egranth.ac.inresearchgate.net This approach dramatically reduces reaction times from hours to minutes and eliminates the need for volatile organic solvents, leading to higher energy efficiency and a significantly lower E-factor (environmental factor). researchgate.net

Mechanochemistry (Grinding): The thionation step, which traditionally uses toxic solvents like toluene or xylene, can be performed under solvent-free or liquid-assisted grinding (LAG) conditions. rsc.org The mechanochemical reaction between an amide and Lawesson's reagent has been shown to be an efficient method for producing thioamides. This technique avoids the use of bulk toxic solvents, reduces reaction times, and can lead to high yields of the desired product. rsc.org

Alternative Solvents and Catalysts:

Safer Solvents: Where solvents are necessary, replacing toxic solvents like toluene with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) can reduce the environmental impact.

Heterogeneous Catalysts: As mentioned in section 2.1.3, the use of recyclable cation exchange resins for the synthesis of the hydrazide precursor is a green alternative to homogeneous acid catalysts like sulfuric acid, which are corrosive and generate waste during neutralization. researchgate.net

Chromatography-Free Purification: Developing workup procedures that allow for purification via recrystallization rather than column chromatography can significantly reduce solvent waste. A process for thioamide preparation has been reported that uses ethylene (B1197577) glycol during the workup to facilitate a chromatography-free purification process. nih.gov

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and efficient.

Reactivity and Reaction Mechanisms of 4 Fluorobenzothiohydrazide Hydrochloride

General Reactivity Profiles

The general reactivity of 4-Fluorobenzothiohydrazide hydrochloride is centered around the thiohydrazide functional group, which can participate in a variety of reactions. The sulfur atom, with its available lone pairs, can act as a nucleophile, while the nitrogen atoms of the hydrazide can also exhibit nucleophilic character. The presence of the C=S double bond allows for addition reactions, and the N-H bonds can be involved in condensation and cyclization processes.

The oxidation of thiohydrazides can lead to a variety of products depending on the oxidant and reaction conditions. A common reaction pathway for thiohydrazide derivatives, particularly after condensation to form hydrazones, is oxidative intramolecular cyclization. mdpi.com This process often involves the nucleophilic attack of the sulfur atom onto an electrophilic center, leading to the formation of heterocyclic compounds such as 1,3,4-thiadiazoles. mdpi.com For 4-Fluorobenzothiohydrazide, this would typically first involve reaction with a carbonyl compound to form a thiohydrazone, which then undergoes oxidative cyclization. The reaction is believed to proceed through the formation of a cyclic thiadiazoline intermediate, which is subsequently aromatized by an oxidant to yield the stable 1,3,4-thiadiazole (B1197879) ring. mdpi.com

Electrochemical methods can also be employed for the oxidation of related sulfur-containing compounds. For instance, the electrochemical oxidation of thioethers has been shown to produce sulfoxides and sulfones. researchgate.net While not directly studying thiohydrazides, this suggests that the sulfur atom in 4-Fluorobenzothiohydrazide could be susceptible to electrochemical oxidation. Similarly, the anodic oxidation of aldehyde-N-arylhydrazones has been reported to yield 1,3,4-oxadiazoles, indicating that electrochemical conditions can promote oxidative cyclization. lookchem.com

| Reaction Type | Reactant(s) | Major Product(s) | Notes |

| Oxidative Cyclization | 4-Fluorobenzothiohydrazide-derived hydrazone | 1,3,4-Thiadiazole derivative | Often requires a condensing agent (e.g., an aldehyde or ketone) and an oxidizing agent. mdpi.com |

| Electrochemical Oxidation | Thioether (analogous) | Sulfoxide, Sulfone | Suggests potential for sulfur oxidation in the thiohydrazide moiety under electrochemical conditions. researchgate.net |

Furthermore, the aryl halide portion of the molecule, the fluorobenzene (B45895) ring, could potentially undergo dehalogenation under specific reducing conditions, such as photo-induced, transition-metal-free systems. mdpi.com

| Reaction Type | Reactant(s) | Potential Product(s) | Notes |

| Hydrazone Reduction | 4-Fluorobenzothiohydrazone | Substituted Hydrazine (B178648) | Based on the general reactivity of hydrazones. |

| Dehalogenation | 4-Fluorobenzothiohydrazide | Benzothiohydrazide | Possible under specific radical-mediated hydrogenation conditions. mdpi.com |

The thiohydrazide moiety possesses both nucleophilic and electrophilic centers. The sulfur and nitrogen atoms are nucleophilic. The sulfur can act as a soft nucleophile, participating in reactions such as alkylation. The nitrogen atoms of the hydrazide can also act as nucleophiles, for example, in condensation reactions with carbonyl compounds to form thiohydrazones. mdpi.com In the context of oxidative cyclization of thiohydrazide-derived hydrazones, the sulfur atom acts as an S-nucleophile, attacking the electrophilic C=N bond. mdpi.com

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the thiohydrazide group and the fluorine atom. Conversely, the fluorine atom on the aryl ring makes the ipso-carbon susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles. However, aryl fluorides are generally less reactive in nucleophilic aromatic substitution compared to other aryl halides. libretexts.org

The sulfur atom can also be a site for electrophilic attack, particularly in the synthesis of various sulfur-containing compounds where thiols are converted to sulfur electrophiles. rsc.org

| Reaction Type | Key Center | Reactant Type | Product Type |

| Nucleophilic Attack | Sulfur Atom | Electrophile (e.g., alkyl halide) | S-Substituted derivative |

| Nucleophilic Attack | Nitrogen Atom | Electrophile (e.g., carbonyl compound) | Thiohydrazone |

| Nucleophilic Aromatic Substitution | Carbon-Fluorine Bond | Strong Nucleophile | Substituted Benzothiohydrazide |

| Electrophilic Attack | Sulfur Atom | Electrophile | Thioether derivative (from thiol precursor) |

Role in Redox Chemistry Investigations

The thiohydrazide functional group, with its sulfur and nitrogen atoms, can participate in redox processes, including electron transfer and radical formation.

Single Electron Transfer (SET) is a plausible mechanism for initiating reactions involving thiohydrazides. In SET, an organic molecule can act as an electron donor or acceptor to form radical intermediates. iitm.ac.in While specific studies on this compound are lacking, the general principles of SET can be applied. The thiohydrazide moiety could potentially be oxidized via a one-electron process to form a radical cation.

Radical formation can also be initiated by the homolytic cleavage of bonds. For instance, in related sulfur compounds like thiols, radical initiators can abstract a hydrogen atom to generate a thiyl radical. rsc.org Although thiohydrazides are not thiols, the potential for radical formation at the sulfur or nitrogen centers under appropriate conditions exists. Electron Spin Resonance (ESR) spectroscopy is a key technique for the detection and characterization of such radical intermediates. libretexts.orgnih.govsemanticscholar.org

The interaction of thiohydrazides with specific oxidizing agents can lead to defined chemical transformations. For instance, the reaction of thiohydrazide-derived hydrazones under oxidative conditions frequently results in intramolecular cyclization to form 1,3,4-thiadiazoles. mdpi.com

Reactions with halogens can also lead to oxidative transformations. For example, the treatment of related heterocyclic compounds with I2/DMSO or CuCl2/DMSO can result in oxidation and even halogenation of the aromatic rings. researchgate.net This suggests that 4-Fluorobenzothiohydrazide could react with halogens, potentially leading to oxidative coupling or substitution on the aromatic ring.

Hydrogen peroxide (H2O2) is another common oxidizing agent. It is known to react with sulfhydryl groups, oxidizing them beyond the disulfide state. nih.gov The reaction of H2O2 with polysaccharides can proceed via the formation of hydroxyl radicals. mdpi.com It is conceivable that H2O2 could oxidize the sulfur atom in 4-Fluorobenzothiohydrazide, potentially leading to sulfoxides or sulfones, or initiate other radical-mediated reactions.

| Oxidizing Species | Potential Transformation | Product Class | Mechanism Insight |

| General Oxidants | Oxidative Cyclization (of thiohydrazone) | 1,3,4-Thiadiazoles | Intramolecular S-nucleophilic attack followed by aromatization. mdpi.com |

| Halogens (e.g., I2, CuCl2) | Oxidation/Halogenation | Oxidized/Halogenated derivatives | Can affect both the heterocyclic precursor and the aromatic rings. researchgate.net |

| Hydrogen Peroxide (H2O2) | Sulfur Oxidation | Sulfoxides/Sulfones | Potential for oxidation of the thioamide sulfur. nih.gov |

Mechanistic Investigations of Reaction Pathways

General studies on related thiohydrazide derivatives provide a foundational understanding of their reactivity, which typically involves the nucleophilic character of the sulfur and nitrogen atoms. These compounds are often used as precursors in the synthesis of various heterocyclic systems, such as thiadiazoles and pyrazolines. The reaction mechanisms for these transformations are proposed to proceed through distinct intermediates. For instance, the formation of 1,3,4-thiadiazoles from thiohydrazide-derived hydrazones is suggested to occur via an intramolecular cyclization involving the attack of the sulfur nucleophile on the electrophilic C=N bond. mdpi.com This process leads to a cyclic thiadiazoline intermediate, which then undergoes aromatization. mdpi.com

In reactions with α,β-unsaturated ketones, a proposed mechanism involves the initial formation of a hydrazone. mdpi.com In an acidic medium, this hydrazone can be protonated, leading to an NH-nucleophilic addition to the activated double bond, which subsequently forms a pyrazoline ring after a proton shift and deprotonation. mdpi.com

However, it is crucial to note that these mechanistic descriptions are for the general class of thiohydrazides, often with different substitution patterns, and not specifically for this compound. The influence of the fluorine atom on the benzoyl ring—an electron-withdrawing group—on the reaction rates and pathways has not been specifically quantified or detailed in the available literature.

Kinetic Studies of Key Transformations Involving the Chemical Compound

Quantitative data from kinetic studies, such as reaction rate constants, activation energies, and thermodynamic parameters, are essential for a deep understanding of a compound's reactivity. For this compound, such specific data is conspicuously absent from the scientific literature found.

While kinetic studies have been performed on other sulfur-containing compounds in cyclization reactions, providing insights into their reaction order and thermodynamic parameters, this level of investigation has not been extended to this compound. bas.bg Without these empirical studies, any discussion of the specific rates of transformation for this compound would be speculative.

Elucidation of Intermediates and Transition States in Reaction Mechanisms

The characterization of transient species like reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. This is often achieved through a combination of spectroscopic methods and computational chemistry. Advanced computational methods, such as Density Functional Theory (DFT), are frequently used to model reaction pathways, calculate the energies of transition states, and predict the feasibility of different mechanisms. nih.gov

For the broader class of thiohydrazides, intermediates such as the thione isomer and protonated hydrazones have been proposed in reaction schemes. mdpi.com In some complex cycloaddition reactions involving other thiocarbonyl compounds, zwitterionic intermediates have been computationally identified and, in some cases, are predicted to be key to the reaction pathway. nih.gov

Despite the availability of these advanced techniques, specific research applying them to the reactions of this compound has not been published. Consequently, there are no detailed structural or energetic data for the specific intermediates or transition states involved in its reactions. The precise structures that lie at the energy maxima along the reaction coordinate for its transformations remain uncharacterized.

Derivatization and Functionalization Strategies for 4 Fluorobenzothiohydrazide Hydrochloride

Covalent Modification Approaches

Covalent modifications of 4-fluorobenzothiohydrazide hydrochloride can be systematically approached by targeting its primary functional groups: the thiohydrazide moiety (-CSNHNH2) and the fluorinated aromatic ring. The thiohydrazide group, in particular, presents nucleophilic nitrogen and sulfur atoms, as well as an active methylene (B1212753) group in its tautomeric form, making it a versatile handle for a variety of chemical transformations.

The terminal amino group of the hydrazide in 4-fluorobenzothiohydrazide is nucleophilic and can readily undergo acylation reactions with various acylating agents such as acid chlorides, anhydrides, and activated esters. This reaction leads to the formation of N-acyl-4-fluorobenzothiohydrazide derivatives, which contain both an amide and a thioamide functionality. The general reaction involves the nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon of the acylating agent.

These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the hydrochloride salt, thereby liberating the free nucleophilic amine. The choice of solvent and reaction conditions can be optimized to achieve high yields. The resulting N-acyl derivatives can exhibit altered solubility, stability, and biological profiles compared to the parent compound.

Similarly, reactions with thioacylating agents can be employed to introduce a second thioamide group, leading to the formation of dithiohydrazide derivatives. These compounds are of interest due to the unique chemical properties conferred by the presence of two thiono groups.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Resulting Derivative | Key Features of Derivative |

|---|---|---|

| Acetyl chloride | N'-acetyl-4-fluorobenzothiohydrazide | Introduction of a small, neutral acetyl group. |

| Benzoyl chloride | N'-benzoyl-4-fluorobenzothiohydrazide | Incorporation of an additional aromatic ring. |

The thiohydrazide moiety of this compound exists in a tautomeric equilibrium between the thione and thiol forms. This allows for alkylation to occur at either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the alkylating agent.

S-Alkylation: In the presence of a base, the thiol tautomer can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophiles to form S-alkylated derivatives, known as thiohydrazonates. S-alkylation is often favored under basic conditions. The resulting products have the alkyl group attached to the sulfur atom, which can significantly alter the electronic properties and steric hindrance around this part of the molecule.

Table 2: Potential Alkylation Products

| Alkylating Agent | Potential Product(s) | Predominant Site of Alkylation (Hypothesized) |

|---|---|---|

| Methyl iodide | S-methyl-4-fluorobenzothiohydrazonate / N-methyl-4-fluorobenzothiohydrazide | Sulfur (under basic conditions) |

| Benzyl bromide | S-benzyl-4-fluorobenzothiohydrazonate / N-benzyl-4-fluorobenzothiohydrazide | Sulfur (under basic conditions) |

Silylation is a common derivatization technique in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS). wikipedia.org The primary goal of silylating this compound is to replace the active hydrogen atoms on the nitrogen and sulfur (in its thiol form) with trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. wikipedia.org This derivatization increases the volatility and thermal stability of the compound by reducing intermolecular hydrogen bonding.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction typically involves heating the analyte with an excess of the silylating agent in an appropriate solvent. The resulting silylated derivative is more amenable to GC analysis, often exhibiting sharper peaks and improved resolution. For mass spectrometry, silylation can lead to characteristic fragmentation patterns that aid in structural elucidation.

Table 3: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Key Features |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, produces volatile byproducts. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most potent silylating agents for analytical use. |

The terminal amino group of this compound is reactive towards aldehydes and ketones, leading to the formation of Schiff bases or, more specifically, hydrazones. nih.govresearchgate.net This condensation reaction typically occurs under mildly acidic conditions and involves the nucleophilic attack of the -NH2 group on the carbonyl carbon, followed by the elimination of a water molecule. ijpbs.comwindows.netxiahepublishing.com

The formation of hydrazones is a robust and high-yielding reaction, allowing for the introduction of a wide variety of substituents onto the 4-fluorobenzothiohydrazide scaffold. nih.govresearchgate.net The resulting hydrazone derivatives often exhibit interesting biological properties and can serve as ligands for the synthesis of metal complexes. The diverse range of available aldehydes and ketones allows for the fine-tuning of steric and electronic properties of the final products. For instance, reacting 4-fluorobenzothiohydrazide with aromatic aldehydes introduces additional aryl moieties, which can influence properties like solubility and biological target interactions. researchgate.net

Table 4: Examples of Hydrazone Formation

| Carbonyl Compound | Resulting Hydrazone | Introduced Moiety |

|---|---|---|

| Benzaldehyde | 4-Fluorobenzothiohydrazone of benzaldehyde | Phenyl |

| Salicylaldehyde | 4-Fluorobenzothiohydrazone of salicylaldehyde | 2-Hydroxyphenyl |

Design and Synthesis of Novel Analogues of the Chemical Compound

The design and synthesis of novel analogues of this compound can be systematically explored by modifying the substituents on the aromatic ring. The fluorine atom at the 4-position already influences the electronic properties of the phenyl ring through its inductive electron-withdrawing effect and mesomeric electron-donating effect.

By replacing the fluorine atom with other substituents, or by introducing additional groups onto the ring, the reactivity and electronic structure of the entire molecule can be modulated.

Electron-Withdrawing Groups (EWGs): Introducing strong EWGs, such as nitro (-NO2) or cyano (-CN) groups, would decrease the electron density on the aromatic ring. This would make the thiohydrazide moiety less nucleophilic and could influence the regioselectivity of certain reactions. For instance, a lower electron density on the sulfur atom might disfavor S-alkylation.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, would increase the electron density of the aromatic ring. This would enhance the nucleophilicity of the thiohydrazide group, potentially increasing its reactivity in acylation and alkylation reactions.

These substituent effects can be quantitatively analyzed using Hammett plots to correlate reaction rates or equilibrium constants with the electronic properties of the substituents. Such studies are crucial for developing a deeper understanding of the structure-reactivity relationships and for the rational design of new analogues with desired properties.

Table 5: Predicted Effects of Aromatic Substituents

| Substituent at 4-position | Electronic Effect | Predicted Impact on Thiohydrazide Nucleophilicity |

|---|---|---|

| -NO2 (Nitro) | Strong Electron-Withdrawing | Decrease |

| -Cl (Chloro) | Inductive Electron-Withdrawing, Mesomeric Donating | Slight Decrease |

| -F (Fluoro) | Inductive Electron-Withdrawing, Mesomeric Donating | (Reference) |

| -CH3 (Methyl) | Weak Electron-Donating | Slight Increase |

Synthesis of Heterocyclic Derivatives Incorporating the Thiohydrazide Moiety

There is a lack of specific published research detailing the synthesis of heterocyclic derivatives directly from this compound. General synthetic routes for thiohydrazides can be extrapolated, but experimental data, including reaction conditions, yields, and characterization of products specifically for this compound, are not available in the surveyed scientific databases.

Hypothetically, the synthesis of various heterocyclic systems could be envisioned. For instance, reaction with 1,3-dicarbonyl compounds could potentially lead to the formation of pyrazole (B372694) derivatives. Similarly, cyclization with carbon disulfide might yield thiadiazole structures, and reactions with isothiocyanates could provide a pathway to triazole derivatives. These remain theoretical possibilities for this compound pending dedicated synthetic studies.

Table 1: Hypothetical Heterocyclic Derivatives from this compound

| Reactant Class | Potential Heterocyclic Product |

| 1,3-Diketones | Pyrazoles |

| α-Haloketones | Thiadiazines |

| Carbon Disulfide | 1,3,4-Thiadiazoles |

| Isothiocyanates | 1,2,4-Triazoles |

Note: This table represents potential synthetic pathways based on the general reactivity of thiohydrazides and does not reflect experimentally verified reactions for this compound.

Strategies for Chiral Derivatization

The structure of this compound itself is achiral. Therefore, direct chiral derivatization to separate enantiomers is not applicable. However, it is conceivable that chiral derivatives could be synthesized by reacting this compound with chiral reagents, which would introduce a stereocenter into the resulting molecule. Such strategies would be relevant if the resulting derivatives were to be used in stereoselective applications.

No specific studies on the chiral derivatization of this compound have been found in the scientific literature. General approaches to introduce chirality could involve acylation or condensation reactions with chiral carboxylic acids, aldehydes, or ketones. The resulting diastereomeric products could then potentially be separated using techniques such as chromatography. Again, this is a speculative application of general chemical principles to this specific compound, as no dedicated research has been published.

Coordination Chemistry and Complex Formation Involving 4 Fluorobenzothiohydrazide Hydrochloride

Ligand Properties of 4-Fluorobenzothiohydrazide Hydrochloride

The ability of a molecule to act as a ligand is fundamentally determined by the presence of atoms with lone pairs of electrons that can be donated to a metal center. This compound possesses several such sites, making it a promising candidate for the formation of coordination compounds.

The structure of 4-Fluorobenzothiohydrazide features multiple potential coordination sites. The primary locations for metal ion binding are the nitrogen atoms of the hydrazide moiety and the sulfur atom of the thioamide group. The fluorine atom attached to the benzene (B151609) ring is generally considered a weak coordination site due to the high electronegativity of fluorine, which holds its lone pairs tightly. However, in certain contexts, weak interactions may be possible.

Recent studies on the use of 4-Fluorobenzothiohydrazide in perovskite solar cells have highlighted the role of its Lewis basic atoms (F, S, and N) in stabilizing precursor solutions through coordination with metal ions like lead. rsc.org This suggests that under specific conditions, all three types of atoms could potentially be involved in interactions with a metal center.

Table 1: Potential Coordination Sites of 4-Fluorobenzothiohydrazide

| Atom | Type | Potential for Coordination | Rationale |

| Sulfur (S) | Thioamide | High | The sulfur atom is a soft Lewis base, readily forming coordinate bonds with a variety of metal ions. |

| Nitrogen (N) | Hydrazide | High | The nitrogen atoms possess lone pairs and can act as Lewis bases to coordinate with metal centers. |

| Fluorine (F) | Fluoroaryl | Low | The high electronegativity of fluorine makes its lone pairs less available for donation, though weak interactions cannot be entirely ruled out. |

Based on the identified coordination sites, 4-Fluorobenzothiohydrazide can be predicted to act as a versatile ligand with the potential for different denticities. It could function as a monodentate ligand, coordinating through either the sulfur or one of the nitrogen atoms. More significantly, it has the potential to act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the sulfur and a terminal nitrogen atom. This chelating effect would enhance the stability of the resulting metal complexes. The simultaneous involvement of both nitrogen atoms in chelation is also a possibility. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis of Metal Complexes with the Chemical Compound as a Ligand

The synthesis of metal complexes with thiohydrazide derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. While specific synthetic procedures for this compound complexes are not detailed in the available literature, general methods for related ligands can be extrapolated.

Thiohydrazides and their derivatives are known to form stable complexes with a wide range of transition metals. These complexes are of interest due to their varied geometries, magnetic properties, and potential catalytic activities. Studies on related thiocarbohydrazone ligands show the formation of complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). yu.edu.jo It is anticipated that this compound would react with transition metal salts (e.g., chlorides, nitrates, acetates) in solvents like ethanol (B145695) or methanol (B129727) to yield coordination compounds. The resulting complexes could exhibit geometries such as square planar, tetrahedral, or octahedral, depending on the coordination number and the electronic configuration of the metal ion.

The coordination chemistry of thiohydrazides with main group metals is less explored compared to transition metals. However, the presence of both soft (sulfur) and hard (nitrogen) donor atoms in 4-Fluorobenzothiohydrazide suggests that it could form complexes with main group elements. For instance, interactions with p-block elements like tin, lead, and bismuth could be possible. The aforementioned use of 4-Fluorobenzothiohydrazide in lead-based perovskite solar cells provides indirect evidence of its ability to coordinate with a main group metal. rsc.orgsurrey.ac.uk

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of coordination compounds is crucial for determining their structure and understanding the nature of the metal-ligand bonding. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

For any potential complexes of this compound, techniques such as Infrared (IR) spectroscopy would be invaluable. A shift in the stretching frequency of the C=S and N-H bonds in the IR spectrum of the complex compared to the free ligand would provide strong evidence of coordination through the sulfur and nitrogen atoms, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would also be a powerful tool. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation would further confirm the ligand's binding to the metal center. ¹⁹F NMR could provide insights into the electronic environment of the fluorine atom and whether it is involved in any weak interactions.

Electronic spectroscopy (UV-Vis) would reveal information about the electronic transitions within the complex, which is particularly useful for complexes of transition metals with d-d transitions and for charge-transfer bands.

Ultimately, single-crystal X-ray diffraction would provide unambiguous proof of the complex's structure, including bond lengths, bond angles, and the precise coordination environment around the metal ion. This would definitively establish the denticity of the ligand and the geometry of the complex.

While detailed experimental data for complexes of this compound are not currently available, the principles of coordination chemistry and data from related compounds strongly suggest that it is a ligand with significant potential for forming a variety of interesting and stable metal complexes.

Lack of Specific Theoretical Research on Metal-Ligand Bonding in this compound Complexes

Despite a comprehensive search of scientific literature, no specific theoretical or computational studies detailing the metal-ligand bonding and complex stability of this compound were identified. While research into the coordination chemistry of analogous compounds, such as other hydrazide and thiohydrazide derivatives, is available, data focusing solely on the 4-fluoro substituted compound is not present in the reviewed literature.

Theoretical and computational chemistry, employing methods such as Density Functional Theory (DFT), provides significant insights into the nature of chemical bonds, the stability of molecules, and their electronic properties. For metal complexes, these studies can elucidate the intricate details of the metal-ligand interactions, including bond lengths, bond angles, orbital interactions, and charge distribution. Methodologies frequently applied in the study of similar coordination compounds include:

Density Functional Theory (DFT): A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is often used to calculate optimized geometries, vibrational frequencies, and electronic properties of metal complexes.

Natural Bond Orbital (NBO) Analysis: This analysis provides a description of the localized bonds and lone pairs of a molecule, offering insights into charge transfer interactions and the nature of the bonding between a metal center and its ligands.

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density to define and characterize chemical bonds, including metal-ligand bonds, classifying them as either shared-shell (covalent) or closed-shell (ionic) interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap helps in understanding the chemical reactivity, stability, and electronic transitions within the complex.

While these theoretical frameworks are well-established and have been applied to a wide range of coordination complexes, the scientific community has not yet published research applying them specifically to the coordination complexes of this compound. Consequently, the generation of detailed, data-driven content, including specific data tables on bond parameters and molecular orbital energies for this particular compound, is not possible at this time.

Further experimental and computational research is required to elucidate the theoretical underpinnings of metal-ligand bonding and stability in complexes formed with this compound. Such studies would be invaluable in understanding the influence of the fluorine substituent on the electronic properties of the ligand and its subsequent coordination behavior.

Computational and Theoretical Chemistry Studies of 4 Fluorobenzothiohydrazide Hydrochloride

Quantum Chemical Calculations

Specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular electrostatic potential of 4-Fluorobenzothiohydrazide hydrochloride are not available in the surveyed literature. Research in the context of perovskite solar cells mentions the presence of Lewis acidic fluorine, sulfur, and nitrogen atoms which facilitate interactions within the solar cell precursor solution, but quantitative data on the electronic properties of the isolated molecule are absent. rsc.org

There is no available research that computationally maps the reaction pathways or the broader energy landscape for this compound. While its reaction with molecular iodine is a key aspect of its function in solar cells, the transition states and energy barriers for this or any other reaction have not been computationally elucidated in the available literature. researchgate.net

Dedicated computational studies on the different potential conformers, their relative energies, or possible tautomeric forms of this compound have not been published.

Molecular Dynamics Simulations

No molecular dynamics simulation studies were found that specifically investigate the influence of different solvents on the conformation or reactivity of this compound.

While the interaction between 4-Fluorobenzothiohydrazide and components of perovskite precursors (like lead and iodine ions) is a central theme in its application, detailed molecular dynamics simulations quantifying these interaction dynamics are not provided in the existing literature. The interactions are inferred from experimental results rather than computational simulations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. longdom.org Therefore, by quantifying these properties, it is possible to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.comslideshare.net Examples of common descriptors include molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. longdom.org

Once the descriptors are calculated, statistical methods or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. jocpr.com This model can then be used to predict the activity of new derivatives of this compound before they are synthesized in the lab.

From a mechanistic perspective, QSAR models can provide valuable insights into the features of a molecule that are important for its biological activity. For example, if a QSAR model shows that a particular descriptor, such as the presence of a hydrogen bond donor at a specific position, is positively correlated with activity, it suggests that this feature is important for the interaction of the molecule with its biological target. researchgate.net This information can guide the design of new derivatives with improved potency and selectivity.

Table 1: Key Steps in QSAR Model Development

| Step | Description |

| Data Collection | Assembling a set of molecules with experimentally determined biological activities. |

| Descriptor Calculation | Computing numerical values that represent the physicochemical properties of the molecules. |

| Model Building | Using statistical or machine learning methods to create a mathematical equation linking descriptors to activity. |

| Model Validation | Assessing the predictive power and robustness of the model using statistical techniques like cross-validation. jocpr.com |

Rigorous validation is a critical step to ensure the reliability and predictive accuracy of a QSAR model. jocpr.com This often involves both internal validation (e.g., cross-validation) and external validation with an independent set of compounds.

Molecular Docking Studies (focused on mechanistic interactions with biomolecules or materials)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of drug discovery, it is most commonly used to predict the binding mode of a small molecule ligand (such as a derivative of this compound) to the active site of a protein or other biomolecular target. rjptonline.org

The primary goal of molecular docking is to identify the most likely binding conformation of a ligand within a receptor's binding site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. rjptonline.org This information can provide a detailed, three-dimensional view of the interactions between the ligand and the receptor at the atomic level.

Mechanistically, molecular docking studies can reveal key interactions that are crucial for binding, such as:

Hydrogen bonds: These are formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic interactions: These occur between nonpolar regions of the ligand and receptor.

Electrostatic interactions: These involve charged or polar groups on both molecules.

By visualizing the docked pose of a ligand, researchers can understand why certain derivatives are more active than others. For example, a highly active compound might form a critical hydrogen bond with a specific amino acid residue in the receptor's active site that a less active compound cannot. This mechanistic understanding is invaluable for lead optimization, as it allows for the rational design of new derivatives with improved binding affinity and specificity.

Table 2: Types of Intermolecular Interactions Analyzed in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interactions | The attractive or repulsive forces between charged molecular entities. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

The results of molecular docking are often presented as a docking score, which is an estimate of the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction.

Advanced Spectroscopic and Analytical Characterization of 4 Fluorobenzothiohydrazide Hydrochloride in Research

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within 4-Fluorobenzothiohydrazide hydrochloride and studying intermolecular interactions, such as hydrogen bonding. rsc.orgnih.gov The vibrational modes of the molecule are sensitive to its chemical environment, making these methods powerful for structural confirmation. elsevierpure.com

In the FTIR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural motifs. upi.eduinnovatechlabs.com The N-H stretching vibrations of the hydrazide group and the protonated amine hydrochloride are expected to appear as broad bands in the 3200-2800 cm⁻¹ region, indicative of strong hydrogen bonding within the crystal lattice. The C=S (thioamide) stretching vibration, a key functional group, typically appears in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C=C stretching vibrations of the fluorinated benzene (B151609) ring are expected between 1600 cm⁻¹ and 1450 cm⁻¹. The strong C-F stretching vibration gives rise to a characteristic band, typically in the 1250-1100 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the aromatic ring and the C=S bond are typically strong, allowing for unambiguous identification. nih.gov Shifts in the positions of the N-H and C=S bands can be used to study intermolecular interactions. For instance, the formation of hydrogen bonds, such as N-H···Cl⁻ or N-H···S, would cause a red shift (shift to lower wavenumber) in the N-H stretching frequency and a potential blue shift (shift to higher wavenumber) in the C=S stretching frequency.

Table 1: Predicted Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| -NH₂⁺-NH- | N-H Stretch | 3200 - 2800 (broad) | FTIR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Thioamide C=S | C=S Stretch | 1250 - 1020 | FTIR, Raman |

| Aromatic C-F | C-F Stretch | 1250 - 1100 | FTIR |

| Hydrazide N-N | N-N Stretch | 1000 - 850 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

¹H NMR: The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The aromatic protons on the 4-fluorophenyl ring are expected to appear as two distinct multiplets in the δ 7.0-8.5 ppm range due to coupling with each other and with the fluorine atom. Specifically, the protons ortho to the fluorine (H-2, H-6) will appear as a doublet of doublets due to ortho coupling with H-3/H-5 and meta coupling to fluorine. The protons meta to the fluorine (H-3, H-5) will also be a multiplet, often appearing as a triplet or doublet of doublets. chemicalbook.comchemicalbook.com The N-H protons of the thiohydrazide hydrochloride moiety are expected to be broad singlets at a downfield chemical shift (potentially > δ 10 ppm), with their exact position being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of all carbon atoms. The thio-carbonyl carbon (C=S) is expected to be significantly downfield, typically in the δ 190-210 ppm range. The carbons of the 4-fluorophenyl ring will show characteristic shifts and C-F coupling. The carbon directly bonded to fluorine (C-4) will appear as a large doublet with a ¹JCF coupling constant of approximately 240-260 Hz. chemicalbook.com The ortho (C-2, C-6) and meta (C-3, C-5) carbons will also show smaller couplings (²JCF and ³JCF, respectively). chemicalbook.comwisc.edu The ipso-carbon attached to the thiohydrazide group (C-1) will be a smaller doublet due to coupling with fluorine.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il this compound will show a single resonance in the ¹⁹F NMR spectrum. For aromatic fluorides, the chemical shift is typically in the range of δ -100 to -120 ppm relative to CFCl₃. rsc.orgcolorado.eduucsb.edu The precise chemical shift provides a sensitive probe of the electronic environment of the fluorophenyl group. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Predicted values are based on data from analogous structures like 4-fluorobenzhydrazide (B1293378) and 4-fluorobenzoic acid. chemicalbook.comspectrabase.com

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Couplings (J in Hz) |

| C=S | - | ~195-205 | - |

| C1 (ipso) | - | ~128-132 | ⁴JCF ≈ 3-5 |

| C2, C6 | ~7.8-8.2 (dd) | ~129-133 | ²JCF ≈ 8-10 |

| C3, C5 | ~7.2-7.5 (t) | ~115-118 | ³JCF ≈ 8-10 |

| C4 | - | ~162-166 | ¹JCF ≈ 250 |

| -NH-NH₂⁺- | >10 (br s) | - | - |

To unambiguously assign all signals and understand the molecular framework, advanced 2D NMR experiments are employed. elsevierpure.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the ortho protons (H-2/6) and meta protons (H-3/5) of the benzene ring, confirming their adjacency. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would show cross-peaks connecting the H-2/6 signal to the C-2/6 signal and the H-3/5 signal to the C-3/5 signal, allowing for definitive assignment of the aromatic carbons. scirp.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include a cross-peak from the ortho protons (H-2/6) to the thio-carbonyl carbon (C=S) and the ipso-carbon (C-1), confirming the attachment of the fluorophenyl ring to the thiohydrazide moiety. Correlations from the N-H protons to the C=S carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. For example, a NOESY spectrum could reveal spatial proximity between the ortho-protons (H-2/6) and the N-H proton of the hydrazide, helping to define the rotational orientation around the C1-C(S) bond.

For analyzing the compound in its solid, crystalline form, solid-state NMR (ssNMR) is indispensable. rsc.org This technique is particularly useful for studying polymorphism and characterizing supramolecular structures where low solubility might hinder solution NMR studies. auremn.org Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. researchgate.net These spectra can differentiate between crystallographically inequivalent molecules in the unit cell and provide insights into the packing arrangement. Dipolar dephasing experiments can distinguish between protonated and non-protonated carbons, aiding in spectral assignment. auremn.org Furthermore, ssNMR is sensitive to intermolecular interactions, and changes in chemical shifts can indicate the formation of specific hydrogen bonding networks within the crystal. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. rsc.org For this compound, electrospray ionization (ESI) would be a suitable technique.

The positive-ion mass spectrum is expected to show the molecular ion [M+H]⁺ corresponding to the free base (4-Fluorobenzothiohydrazide). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental formula (C₇H₇FN₂S).

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic bond cleavages. nih.gov The fragmentation pattern provides a structural fingerprint. libretexts.org Key expected fragmentation pathways for the [C₇H₇FN₂S+H]⁺ ion include:

Alpha-cleavage: The most common fragmentation would be the cleavage of the N-N bond, leading to the formation of the highly stable 4-fluorobenzoyl cation or its thio-analogue at m/z 139 (C₇H₄FS⁺) or the 4-fluorobenzoyl cation at m/z 123 (C₇H₄FO⁺) if rearrangement occurs.

Loss of small molecules: Loss of ammonia (B1221849) (NH₃) or thio-ammonia (SNH₃) fragments are possible.

Aromatic ring fragmentation: The 4-fluorobenzoyl fragment (m/z 123) can further lose CO to give the 4-fluorophenyl cation at m/z 95. miamioh.eduyoutube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Fluorobenzothiohydrazide

| m/z | Proposed Fragment Ion | Formula |

| 171 | [M+H]⁺ (protonated molecule) | [C₇H₈FN₂S]⁺ |

| 139 | [4-F-Ph-CS]⁺ | [C₇H₄FS]⁺ |

| 123 | [4-F-Ph-CO]⁺ | [C₇H₄FO]⁺ |

| 95 | [4-F-Ph]⁺ | [C₆H₄F]⁺ |

X-ray Diffraction (XRD) for Single Crystal and Powder Structural Analysis

X-ray diffraction provides definitive information on the three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD provides the most precise structural data, including bond lengths, bond angles, and torsional angles. mdpi.com This analysis would confirm the geometry of the thiohydrazide group and the planarity of the aromatic ring. Crucially, it would reveal the supramolecular structure, detailing the intricate network of intermolecular interactions. In the hydrochloride salt, strong N-H···Cl⁻ hydrogen bonds are expected to be a dominant feature of the crystal packing. Additionally, other interactions like N-H···S hydrogen bonds between molecules and potential π-π stacking of the fluorobenzene (B45895) rings could be identified and quantified. mdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline (powder) samples. It serves as a fingerprint for a specific crystalline phase. This technique is essential for confirming the identity and purity of a bulk sample, identifying different polymorphic forms, and monitoring phase transitions upon changes in temperature or humidity. Each polymorph of this compound would have a unique PXRD pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a powerful technique for investigating the electronic structure of this compound. The molecule possesses several chromophores, including the fluorinated benzene ring and the thioamide (C=S) group, which give rise to characteristic electronic transitions. shu.ac.uktanta.edu.eg The absorption of ultraviolet or visible light promotes valence electrons from a lower energy molecular orbital (ground state) to a higher energy molecular orbital (excited state). libretexts.org

The primary electronic transitions expected for this compound are π → π* and n → π. youtube.com The π → π transitions, associated with the aromatic ring and the C=S double bond, are typically high-intensity absorptions. The n → π* transitions involve the non-bonding electrons on the sulfur and nitrogen atoms being promoted to an anti-bonding π* orbital; these are generally of lower intensity compared to π → π* transitions. shu.ac.uk The presence of the fluorine atom, an auxochrome, on the benzene ring can cause subtle shifts in the absorption maxima (λmax) of these transitions.

A representative UV-Visible absorption spectrum of this compound in a solvent like ethanol (B145695) would likely exhibit distinct bands corresponding to these transitions.

Table 1: Representative Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Fluorinated Benzene Ring | 200 - 280 | High |

| n → π | Thioamide (C=S) | 300 - 350 | Low to Medium |

Furthermore, the thiohydrazide moiety is an excellent chelating agent for various metal ions. UV-Visible spectroscopy is instrumental in studying the formation of metal complexes. Upon coordination with a metal ion (e.g., Cu(II), Ni(II), Co(II)), the electronic environment of the ligand is altered, leading to significant changes in the absorption spectrum. researchgate.netresearchgate.net Typically, the formation of a ligand-metal complex results in a bathochromic (red) or hypsochromic (blue) shift of the original absorption bands. tanta.edu.eg Additionally, new absorption bands may appear in the visible region, often attributed to d-d electronic transitions within the transition metal ion's d-orbitals or to charge-transfer transitions between the ligand and the metal. rsc.orglibretexts.org By monitoring these spectral changes, researchers can confirm complex formation and, in some cases, determine the stoichiometry of the complex.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a sample's surface. For a compound like this compound, XPS is invaluable for confirming its elemental integrity and probing the chemical environment of each constituent element.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its oxidation state. An XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), Sulfur (S), Fluorine (F), and Chlorine (Cl). High-resolution scans of the individual elemental regions provide detailed chemical state information.

F 1s: The binding energy for fluorine in a C-F aromatic bond is highly characteristic and typically appears in the range of 687-689 eV. researchgate.netxpsfitting.com

S 2p: The sulfur in the thioamide group (C=S) would exhibit a characteristic S 2p peak. The binding energy would distinguish it from other sulfur oxidation states like sulfones or sulfates.

N 1s: The two nitrogen atoms of the hydrazide group would produce an N 1s signal. Subtle differences in their chemical environment might lead to a broadened peak or resolvable components.

Cl 2p: The chloride counter-ion (Cl⁻) would be identified by its characteristic Cl 2p doublet.

C 1s: The carbon spectrum would be complex, with distinct peaks for C-C/C-H in the aromatic ring, C-F, C-N, and C=S bonds. The electronegative fluorine atom induces a significant positive shift in the binding energy of the carbon atom it is bonded to. researchgate.net

Table 2: Expected Core-Level Binding Energies for this compound

| Element (Orbital) | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| F 1s | Aromatic C-F | ~688.0 |

| Cl 2p₃/₂ | Chloride ion (Cl⁻) | ~198.5 |

| N 1s | Hydrazide (-NH-NH₂) | ~400.0 |

| S 2p₃/₂ | Thioamide (C=S) | ~162.0 |

| C 1s | C-C / C-H (Aromatic) | ~284.8 |

| C 1s | C-N / C=S | ~286.0 |

| C 1s | C-F | ~287.5 |

Note: Binding energies are approximate and can vary slightly based on instrument calibration and specific chemical environment.

Analysis of the peak areas, corrected with relative sensitivity factors, allows for the determination of the surface elemental stoichiometry, verifying that the elemental ratios are consistent with the compound's chemical formula.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS with derivatization)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving its synthesis or modification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for purity assessment of non-volatile, thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable. The method would involve injecting a solution of the compound onto a nonpolar stationary phase (e.g., C18) and eluting it with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.net Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly, as determined from its UV-Vis spectrum (e.g., the π → π* transition λmax). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative RP-HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for reaction monitoring, but its application to hydrazides is challenging due to their low volatility, high polarity, and thermal instability. researchgate.netamericanpharmaceuticalreview.com Direct analysis is often impossible. Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable form. libretexts.orgjfda-online.com

Common derivatization strategies for hydrazides include:

Silylation: Reacting the active hydrogens on the nitrogen atoms with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. libretexts.org

Acylation: Reaction with a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride) to form more volatile and electron-capturing derivatives. jfda-online.com

Condensation: Reacting the hydrazide with a simple ketone, such as acetone, to form a stable hydrazone derivative. nih.govchrom-china.com

Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other reaction components, and the mass spectrometer provides mass information that confirms the identity of the derivative and helps track the progress of the reaction by monitoring the disappearance of starting materials and the appearance of products over time.

Applications of 4 Fluorobenzothiohydrazide Hydrochloride in Chemical Research and Materials Science

Application as a Synthetic Reagent in Organic Chemistry

Based on available research, specific applications for 4-Fluorobenzothiohydrazide hydrochloride in novel heterocyclic synthesis and exploratory catalysis have not been extensively documented in publicly accessible literature. Therefore, this section cannot be detailed at this time.

Role in Novel Heterocyclic Synthesis

Information regarding the direct use of this compound as a precursor or reagent in the synthesis of new heterocyclic compounds is not presently available in prominent research findings.

Exploratory Catalytic Applications

There is currently no significant scientific literature detailing the investigation or application of this compound as a catalyst in organic reactions.

Integration into Advanced Materials Systems

In the field of materials science, 4-Fluorobenzothiohydrazide has emerged as a critical component in the advancement of photovoltaic technology, particularly in the fabrication of high-performance solar cells.

Perovskite Solar Cells: Defect Passivation and Stability Enhancement Research

All-inorganic cesium lead triiodide (CsPbI3) perovskite solar cells (PSCs) are a promising area of photovoltaic research due to their thermal tolerance. However, their efficiency and stability are often hindered by the high density of defects in the CsPbI3 film, particularly those related to iodine and lead. researchgate.netnih.gov Research has identified 4-fluorobenzothiohydrazide (FBTH) as a highly effective additive to simultaneously stabilize the precursor solution and passivate these performance-limiting defects. researchgate.net The use of FBTH in the precursor solution has led to devices with a power conversion efficiency (PCE) of 21.41%, which is among the highest reported for pure CsPbI3 PSCs. researchgate.net These enhanced solar cells also demonstrate outstanding stability under harsh conditions, including thermal annealing and continuous light illumination. researchgate.net

Role as a Redox Additive in Precursor Solutions

A key strategy for creating high-quality CsPbI3 films involves the use of additives in the precursor solution. FBTH functions as an effective redox additive, specifically targeting the issue of molecular iodine (I2). researchgate.net Harmful I2 can form in the perovskite film through the oxidation of iodine anions or via degradation under light or heat. This leads to iodine-related defects such as vacancies (V) and interstitials (I), which restrict the efficiency and stability of the solar cell. researchgate.net FBTH addresses this by engaging in a redox interaction with molecular iodine within the perovskite precursor solution. This reaction stabilizes the solution and prevents the detrimental formation of I2 molecules that can degrade device performance. researchgate.net

Mechanisms of Interfacial Engineering and Passivation

The effectiveness of FBTH stems from a dual-action passivation mechanism that addresses both iodine- and lead-related defects at the material's interfaces and within its bulk structure. The redox interaction between FBTH and iodine in the precursor solution yields a new compound, FBTH-I. researchgate.net This resulting compound is central to the passivation process.

Comprehensive research has confirmed two primary mechanisms:

Iodine Defect Passivation : The FBTH-I compound can form a stable N–H···I bond. This interaction effectively impedes the formation of I2 molecules and restrains the migration of iodide ions (I⁻) within the perovskite film. researchgate.net

Lead Defect Passivation : The sulfur atom within the FBTH-I structure can form an S···Pb interaction. This chemical bond passivates lead-related defects, which are another significant source of non-radiative recombination and performance loss in PSCs. researchgate.net

Through this synergistic approach of stabilizing the precursor solution and passivating multiple defect types, 4-Fluorobenzothiohydrazide significantly enhances the quality of the CsPbI3 film, leading to more efficient and stable perovskite solar cells. researchgate.net

Interactive Data Table: Performance of CsPbI3 Perovskite Solar Cells

The following table summarizes the significant improvement in device performance upon the inclusion of 4-Fluorobenzothiohydrazide (FBTH) as an additive.

| Device Configuration | Power Conversion Efficiency (PCE) | Stability Note |

| Standard CsPbI3 PSC (Control) | < 20% (Typical) | Prone to degradation under thermal and light stress. |

| CsPbI3 PSC with FBTH Additive | 21.41% researchgate.net | Exhibits outstanding stability against thermal annealing and continuous light illumination. researchgate.net |

Impact on Film Morphology and Crystallization Processes

There is currently no available research data on the specific impact of this compound on the morphology of thin films or on crystallization processes. In related fields, fluorinated additives can influence surface energy and intermolecular interactions, which in turn can affect how materials organize at a molecular level. However, without experimental evidence, any potential effects of this compound remain speculative.

Potential in Supramolecular Chemistry Research

The molecular structure of this compound suggests a theoretical potential for engaging in various non-covalent interactions, which are fundamental to supramolecular chemistry.

Theoretically, the N-H protons of the hydrazide group could act as hydrogen bond donors, while the nitrogen and sulfur atoms could be acceptors. The fluorinated aromatic ring could participate in π-π stacking interactions, a common feature in the self-assembly of aromatic compounds. The fluorine atom itself could also engage in weaker interactions. However, no studies have been published that crystallographically or spectroscopically confirm these interactions for this compound.

The potential for directional hydrogen bonding and other specific intermolecular forces could, in principle, allow this compound to be a building block for self-assembling systems. Such systems are of interest for creating functional materials with ordered structures. To date, no research has been published demonstrating the use of this compound in molecular recognition or self-assembly.

Potential in Polymer Chemistry (as a monomer, initiator, or modifier in polymerization processes)

No studies have been identified that utilize this compound as a monomer, initiator, or modifier in polymerization reactions. While compounds with reactive hydrazide groups can sometimes be incorporated into polymer backbones or used to initiate certain types of polymerization, there is no evidence in the scientific literature of this specific compound being employed for such purposes.

Exploratory Research in Other Advanced Materials (e.g., sensors, novel catalysts, battery components)

A thorough search of scientific literature and patent databases reveals no instances of this compound being investigated for applications in sensors, novel catalysts, or as a component in batteries. While fluorinated compounds and sulfur-containing molecules are of interest in these fields, this specific chemical has not been a subject of published exploratory research in these areas.

Exploratory Research in Biological Activity Mechanisms at a Molecular Level

Investigation of Molecular Interactions with Biological Targets

The biological activity of 4-Fluorobenzothiohydrazide hydrochloride is predicated on its specific interactions with biological macromolecules. Understanding these interactions is fundamental to elucidating its mechanism of action.

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. youtube.com Inhibitors can act in several ways, broadly classified as competitive, non-competitive, uncompetitive, and mixed inhibition. nih.gov

Competitive Inhibition : A competitive inhibitor typically resembles the substrate and binds to the active site of an enzyme, preventing the substrate from binding. youtube.com The inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. youtube.com This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. nih.gov

Uncompetitive Inhibition : In this mode, the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. nih.gov

Mixed Inhibition : Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme. nih.gov

The specificity of an inhibitor for a particular enzyme is crucial for its therapeutic potential, as it minimizes off-target effects. For this compound, its potential as an enzyme inhibitor would be investigated through kinetic studies to determine the type of inhibition and its inhibition constant (Kᵢ). For instance, studies on benzimidazole-thioquinoline derivatives have identified competitive inhibitors of α-glucosidase. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Type | Kᵢ (nM) | Specificity Notes |

|---|---|---|---|

| Hypothetical Kinase A | Competitive | 50 | High selectivity over Kinase B and C |

| Hypothetical Protease X | Non-competitive | 120 | Moderate selectivity |

This table presents hypothetical data for illustrative purposes.

Receptors are key components of cellular signaling pathways, and their interaction with ligands (such as drugs) can modulate cellular responses. The affinity and selectivity of a ligand for a receptor are critical determinants of its biological effect. nih.gov Receptor binding assays are employed to characterize these interactions. nih.gov

The interaction between a ligand and its receptor can be understood through various theories:

Occupational Theory : This theory posits that the magnitude of the biological response is directly proportional to the number of receptors occupied by the ligand.